molecular formula C19H30N2O3 B7190597 N-[1-(4-tert-butylphenoxy)propan-2-yl]-4-methylmorpholine-2-carboxamide

N-[1-(4-tert-butylphenoxy)propan-2-yl]-4-methylmorpholine-2-carboxamide

Cat. No.: B7190597
M. Wt: 334.5 g/mol
InChI Key: BOADNIVWQRAONB-UHFFFAOYSA-N
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Description

N-[1-(4-tert-butylphenoxy)propan-2-yl]-4-methylmorpholine-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring, a tert-butylphenoxy group, and a carboxamide functional group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[1-(4-tert-butylphenoxy)propan-2-yl]-4-methylmorpholine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-14(20-18(22)17-12-21(5)10-11-23-17)13-24-16-8-6-15(7-9-16)19(2,3)4/h6-9,14,17H,10-13H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOADNIVWQRAONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C(C)(C)C)NC(=O)C2CN(CCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-tert-butylphenoxy)propan-2-yl]-4-methylmorpholine-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 4-tert-butylphenol with epichlorohydrin to form 1-(4-tert-butylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with morpholine to yield 1-(4-tert-butylphenoxy)-3-morpholinopropan-2-ol. The final step involves the reaction of this intermediate with methyl isocyanate to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-tert-butylphenoxy)propan-2-yl]-4-methylmorpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the tert-butylphenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-tert-butylphenoxy)propan-2-yl]-4-methylmorpholine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-[1-(4-tert-butylphenoxy)propan-2-yl]-4-methylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-tert-Butylphenoxy)-3-morpholinopropan-2-ol: A precursor in the synthesis of the target compound.

    4-tert-Butylphenol: A starting material used in the synthesis.

    Methyl isocyanate: A reagent used in the final step of the synthesis.

Uniqueness

N-[1-(4-tert-butylphenoxy)propan-2-yl]-4-methylmorpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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